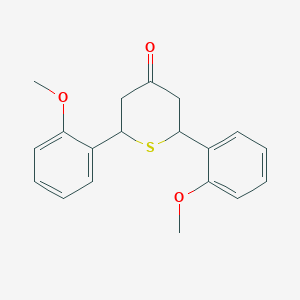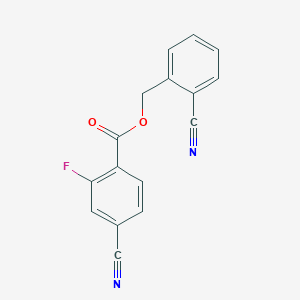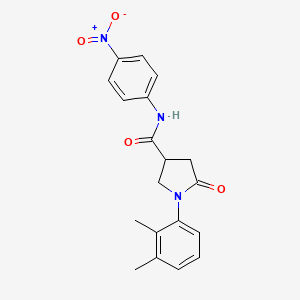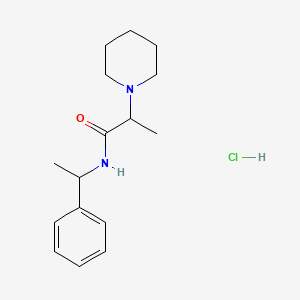
1-(2-chlorobenzoyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the condensation of appropriate precursors. For example, the synthesis of similar pyrazole compounds has been achieved through the condensation of hydrazides with carbon disulfide in basic conditions, followed by reactions with hydrazine or phenacyl bromide to yield various pyrazole derivatives (Raslan & Khalil, 2003). Additionally, cascade imination/intramolecular decarboxylative coupling methods have been used for constructing pyrazoloisoquinolines, indicating a versatile approach towards synthesizing complex pyrazole structures (Pandey, Bhowmik, & Batra, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using advanced techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. A study on a similar pyrazole compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, used XRD, IR, and NMR for characterization, revealing its monoclinic crystal system and providing comparative data between experimental and theoretical models (Evecen et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, they can undergo electrophilic substitution reactions due to the electron-rich nature of the pyrazole ring. The ability to participate in cascade reactions, as mentioned in the synthesis of 3H-pyrazoloisoquinolines, also highlights their reactivity and potential for constructing complex molecules (Pandey, Bhowmik, & Batra, 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application. These properties are often determined through crystallization and thermal analysis, providing insights into the stability and behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of 1-(2-Chlorobenzoyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, including acidity, basicity, and reactivity towards other chemical agents, can be inferred from studies on similar compounds. For instance, pyrazole derivatives are known for their nucleophilic sites, which make them react with electrophiles, and their potential to form hydrogen bonds, impacting their chemical stability and interactions (Evecen et al., 2016).
作用機序
Mode of Action
Based on its structural similarity to other benzoyl compounds, it may interact with its targets through a mechanism involving electrophilic aromatic substitution . In this process, the compound could form a sigma-bond with its target, generating a positively charged intermediate . The exact nature of this interaction and the resulting changes would depend on the specific target and the environmental conditions.
Biochemical Pathways
Benzoyl compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . This process can affect various biochemical pathways and have downstream effects, depending on the specific targets of the compound.
Result of Action
Based on its structural similarity to other benzoyl compounds, it may cause changes in the target molecules or cells through electrophilic aromatic substitution . The exact effects would depend on the specific targets and the environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS2/c19-13-6-2-1-5-12(13)18(22)21-15(17-8-4-10-24-17)11-14(20-21)16-7-3-9-23-16/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGUVUQUWBMDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-isopropyl-5-methylcyclohexyl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4105913.png)
![6-amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105914.png)




![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105943.png)
![4-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4105949.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4105970.png)
![3-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4105990.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4105999.png)